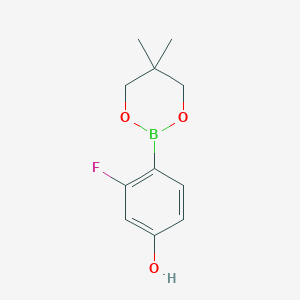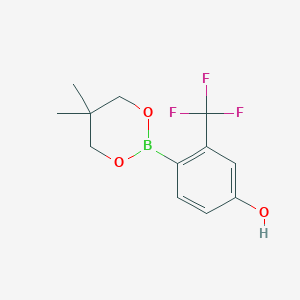
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol, also known as 4-DFBP, is a synthetic compound with a wide range of applications in the scientific research field. It is a boron-containing compound, which has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used for the detection of nitric oxide (NO) and for the study of the metabolism of cells. In addition, 4-DFBP has been studied for its potential use in medical imaging and drug delivery.
科学的研究の応用
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol has been used for a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO). It has also been used to study the metabolism of cells and to investigate the mechanism of action of drugs. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol has been studied for its potential use in medical imaging and drug delivery.
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which can react with ROS and NO to form fluorescent products. This reaction is thought to be catalyzed by the presence of a base, such as potassium hydroxide, and a catalyst, such as palladium chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects, including the potential to reduce inflammation and oxidative stress. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol has been studied for its potential use in medical imaging and drug delivery.
実験室実験の利点と制限
The main advantage of using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol in lab experiments is its ability to detect reactive oxygen species (ROS) and nitric oxide (NO). This makes it a useful tool for studying the metabolism of cells and for investigating the mechanism of action of drugs. However, there are some limitations to using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol in lab experiments. For example, the compound is not very stable and is sensitive to light. In addition, the reaction of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol with ROS and NO is not very efficient and can be affected by the presence of other chemicals.
将来の方向性
There are a number of potential future directions for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol. These include further research into its potential use in medical imaging and drug delivery, as well as its ability to detect ROS and NO. In addition, further research could be conducted into the biochemical and physiological effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol, and its potential to reduce inflammation and oxidative stress. Finally, there is potential for the development of new and more efficient synthesis methods for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol, which could make it more accessible and easier to use in lab experiments.
合成法
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol can be synthesized using a variety of methods, including the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide with 3-fluorophenol in an aqueous medium. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a catalyst, such as palladium chloride. The reaction is usually carried out at room temperature for a few hours. After the reaction is complete, the product is extracted and purified by column chromatography.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZEYTZFBZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)



